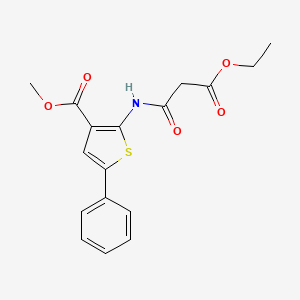

Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate

Description

Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a phenyl group at position 5, a methyl carboxylate ester at position 3, and a 3-ethoxy-3-oxopropanamido substituent at position 2 (Figure 1). The structural complexity of this compound arises from its dual ester functionalities and amide linkage, which influence its solubility, stability, and biological interactions .

Properties

Molecular Formula |

C17H17NO5S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

methyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-15(20)10-14(19)18-16-12(17(21)22-2)9-13(24-16)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,18,19) |

InChI Key |

YULQVDZNFUNKIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl 2-(3-ethoxy-3-oxopropanamido)benzoate with α-substituted cinnamonitriles in refluxing ethanol in the presence of a catalytic amount of piperidine. This reaction leads to the formation of pyridone derivatives via intramolecular cyclization of the Michael adduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.

Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the ethoxy and carboxylate ester groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with other thiophene derivatives, particularly those substituted at positions 2, 3, and 4. Key analogues include:

Table 1: Structural Comparison of Thiophene Derivatives

Key Observations:

Position 2 Substituents: The target compound’s 3-ethoxy-3-oxopropanamido group introduces an amide and ester within the same side chain, enhancing hydrogen-bonding capacity compared to the simpler amino group in the compound . The compound features a bulkier 4-(m-tolyloxy)butanamido group, which increases lipophilicity and steric hindrance compared to the target’s substituent .

Position 3 Ester Groups :

- The methyl carboxylate in the target compound may confer slightly lower solubility in polar solvents compared to the ethyl carboxylate in analogues .

Position 5 Aromaticity :

- All three compounds retain a phenyl group at position 5, suggesting shared π-π stacking interactions in biological systems.

Biological Activity

Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by its unique functional groups, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 444.50 g/mol. Its structure includes a thiophene ring, an ethoxy group, and an oxopropanamide moiety, which are hypothesized to play crucial roles in its biological interactions.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiophene compounds against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was determined using the broth dilution method.

| Compound | S. aureus (µg/ml) | E. coli (µg/ml) | P. aeruginosa (µg/ml) |

|---|---|---|---|

| This compound | 0.625 | 0.3125 | 0.625 |

| Standard (Ciprofloxacin) | 0.125 | 0.125 | 0.125 |

The above table illustrates that the compound demonstrates comparable efficacy to established antibiotics like ciprofloxacin, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiophene derivatives have also been a focus of research. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

A study conducted on cancer cell lines reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, which may be attributed to its ability to induce apoptosis and inhibit cell cycle progression .

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : In cancer cells, it promotes programmed cell death through mitochondrial pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to both antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound against clinical isolates of resistant bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

In another study focusing on breast cancer treatment, this compound was tested in combination with conventional chemotherapeutic agents. The combination therapy showed enhanced cytotoxic effects compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.